Ethyl 3-(5-formyl-2-furyl)benzoate

Description

BenchChem offers high-quality Ethyl 3-(5-formyl-2-furyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-formyl-2-furyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

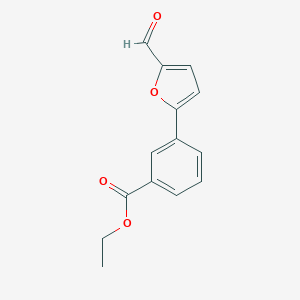

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBBUGCIHLPXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Furan and Benzoate Derivative Research

The scientific interest in Ethyl 3-(5-formyl-2-furyl)benzoate is best understood within the broader context of research into furan (B31954) and benzoate (B1203000) derivatives. Both furan and benzoate cores are considered "privileged structures" in medicinal chemistry. ontosight.aiontosight.ai The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects. ontosight.ai

Similarly, benzoate derivatives are integral to pharmaceutical science and material science. The ester functional group can modulate a molecule's pharmacokinetic properties, such as solubility and bioavailability. The combination of these two scaffolds in a single molecule, as seen in Ethyl 3-(5-formyl-2-furyl)benzoate, creates a platform for developing novel compounds with potentially complex biological activities. ontosight.aiontosight.ai

Significance As a Synthetic Intermediate and Building Block

The primary significance of Ethyl 3-(5-formyl-2-furyl)benzoate in organic chemistry lies in its utility as a versatile synthetic intermediate and building block. The molecule possesses multiple reactive sites that can be selectively targeted for chemical transformations.

The most prominent of these is the formyl group (-CHO), which is a key functional group for a variety of chemical reactions. ontosight.ai Its electrophilic carbon atom makes it susceptible to nucleophilic addition reactions, allowing for the introduction of new substituents and the formation of carbon-carbon bonds. ontosight.ai This functionality enables a range of transformations, including:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding a derivative with different chemical and biological properties. ontosight.ai

Reduction: Selective reduction can convert the aldehyde into a primary alcohol, providing another functional handle for further synthesis.

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other complex heterocyclic systems.

The presence of the formyl group makes the compound a valuable precursor for synthesizing a diverse array of more complex furan (B31954) derivatives. ontosight.aiontosight.ai Furthermore, the ethyl ester portion of the molecule can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification, such as amide bond formation. The aromatic rings themselves, while less reactive, can potentially undergo substitution reactions under specific conditions. This multi-functionality allows chemists to use Ethyl 3-(5-formyl-2-furyl)benzoate as a scaffold to construct larger, more intricate molecular architectures. ontosight.ai

Overview of Current Academic Research Trajectories

Retrosynthetic Dissection of the Ethyl 3-(5-formyl-2-furyl)benzoate Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For Ethyl 3-(5-formyl-2-furyl)benzoate, the analysis reveals two primary bond disconnections that suggest logical synthetic pathways.

The first key disconnection is at the carbon-carbon bond between the furan and benzene (B151609) rings. This suggests a cross-coupling reaction as a potential final step, joining a suitably functionalized furan and a benzene derivative. The second important disconnection involves the ester group on the benzoate moiety, which can be retrosynthetically cleaved to the corresponding carboxylic acid. This indicates that esterification could be a terminal or near-terminal step in the synthesis.

Following this logic, the primary synthons, or synthetic equivalents, would be a 3-substituted benzoic acid or ester derivative and a 2-substituted-5-formylfuran. The specific nature of the substituents on these precursors would be dictated by the chosen coupling strategy.

Strategies for Furan Ring Functionalization

The furan ring within the target molecule requires specific functionalization at the 2 and 5 positions. This section details the methods for introducing the formyl group and the benzoate moiety.

Formylation Reactions on Furan Derivatives

The introduction of a formyl group (-CHO) onto a furan ring is a critical step. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings like furan. researchgate.net Furan-2-carboxaldehydes can be prepared in near-quantitative yields using this method. researchgate.net

Alternative formylation methods can also be considered, though the Vilsmeier-Haack reaction remains a popular choice due to its efficiency.

Introduction of the Benzoate Moiety

The benzoate portion of the molecule can be introduced in several ways, primarily through reactions that form the key carbon-carbon bond between the two aromatic rings. One common approach involves a cross-coupling reaction where one of the rings is functionalized with a leaving group (like a halogen) and the other with an organometallic or boronic acid derivative.

Intermolecular Coupling Reactions for Diaryl Ether Synthesis

While the target molecule is a biaryl compound, the principles of diaryl ether synthesis through coupling reactions are highly relevant and adaptable for creating the C-C bond between the furan and benzene rings. These reactions typically involve a transition metal catalyst, with palladium and copper being the most prominent.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile means to construct the C-C bond in Ethyl 3-(5-formyl-2-furyl)benzoate. The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is a particularly powerful tool for this purpose. scielo.brmdpi.com

In a potential synthesis of the target molecule, a furan boronic acid derivative could be coupled with a halogenated ethyl benzoate. A variety of palladium catalysts and ligands can be employed to optimize these reactions, often achieving good to excellent yields under mild conditions. mdpi.comnih.gov For instance, PdCl₂/XantPhos has been reported as an efficient catalytic system for similar cross-coupling reactions involving furan derivatives. nih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(II) complex, K₂CO₃ | 2-(4-bromophenyl)benzofuran and 4-methoxyphenylboronic acid | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 91% | mdpi.com |

| PdCl₂, XantPhos | 2-bromobenzo[b]furans and alkenylaluminums | 2-alkenylbenzo[b]furans | up to 97% | nih.gov |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Furan-Aryl Synthesis

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann condensation, have historically been used for the formation of diaryl ethers and can be adapted for C-C bond formation. umass.eduwikipedia.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to milder protocols using soluble copper catalysts and various ligands. wikipedia.orgnih.gov

These reactions typically involve the coupling of an aryl halide with another aromatic species in the presence of a copper catalyst. For the synthesis of Ethyl 3-(5-formyl-2-furyl)benzoate, a copper-catalyzed coupling could potentially be employed to connect a furan derivative with a benzoate derivative. The choice of ligands, such as diamines or acetylacetonates, can significantly influence the reaction's efficiency and substrate scope. wikipedia.orgnih.gov

| Catalyst System | Reactants | Product Type | Conditions | Reference |

| CuI, ethylene (B1197577) glycol | Aryl iodides and amines | Aryl amines | Propan-2-ol | acs.org |

| Cu(OTf)₂, BINAM | Aryl halides and aliphatic alcohols | Arylalkyl ethers | - | nih.gov |

Table 2: Examples of Copper-Mediated Coupling Reactions

Other Transition Metal-Catalyzed Syntheses

Beyond the more common palladium-catalyzed reactions, a range of other transition metals have proven effective in catalyzing the formation of furan rings. These methods offer alternative pathways, sometimes with unique advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

Copper-Catalyzed Syntheses: Copper catalysts are frequently employed for the synthesis of 2,5-disubstituted furans. One effective method involves the copper(I)-catalyzed reaction of haloalkynes. acs.orgnih.gov This procedure can be performed as a one-pot synthesis where the haloalkyne first undergoes a coupling reaction to form a 1,3-diyne intermediate, which then undergoes hydration to yield the furan. acs.orgnih.gov This approach is notable for its regioselectivity and tolerance of a variety of aryl and heterocyclic groups. acs.org For instance, the reaction of phenylethynyl bromide with a copper(I) iodide catalyst in the presence of 1,10-phenanthroline (B135089) as a ligand can produce 2,5-diphenylfuran (B1207041) in good yield. acs.org Another copper-catalyzed method describes a cascade cyclic reaction between enaminones and N-tosylhydrazones to produce highly functionalized 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center. rsc.org

Cobalt-Catalyzed Syntheses: Cobalt catalysis has also been explored for the synthesis of functionalized furans. A notable example is the Cobalt(III)-catalyzed addition and cyclative capture of α,β-unsaturated oximes and aldehydes. nih.gov This method allows for the synthesis of highly substituted furans. For example, using a preformed cobalt catalyst, various trisubstituted and tetrasubstituted furans have been prepared in good to excellent yields. nih.gov

Gold-Catalyzed Syntheses: Gold catalysts have been shown to be effective in the cycloisomerization of enynes to form furans. For example, gold(I) species can catalyze the cascade cyclization of β-allenic ketones, which are formed in situ, to afford tetrasubstituted furans. arkat-usa.org This reaction can proceed at room temperature with a low catalyst loading of just 2 mol%. arkat-usa.org

Stereoselective and Asymmetric Synthetic Pathways for Related Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of furan-containing scaffolds is of great interest, particularly for the preparation of chiral molecules with potential biological activity.

One approach to stereoselective furan synthesis involves the hydrogenation of hemiketal derivatives. thieme-connect.com In a convergent route to a tetrasubstituted furan, two cyclic hemiketals derived from diastereomeric lactones underwent a stereoisomerically complete Lewis acid-promoted deoxygenation to yield the same tetrasubstituted furan as a single stereoisomer. thieme-connect.com Another strategy involves a tandem Prins and pinacol (B44631) rearrangement. The cyclization of ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol with various aldehydes, mediated by boron trifluoride etherate, produces hexahydrofuro[3,4-b]furan-4-ols in good yields with excellent diastereo- and enantio-selectivity. rsc.org

For the synthesis of furanosesquiterpenes, a general stereoselective synthesis has been developed that relies on the coupling of a C10 cyclogeranyl moiety with a C5 3-(methylene)furan moiety. nih.gov The key steps include the stereoselective synthesis of four cyclogeraniol isomers, their conversion to the corresponding sulfonylbenzene derivatives, alkylation with 3-(chloromethyl)furan, and finally, reductive cleavage of the phenylsulfonyl group to yield the furanosesquiterpene framework. nih.gov Additionally, a one-pot, solvent-free stereoselective reaction between primary amines, carbon disulfide, ethyl bromoacetate, and furan derivatives from sugars has been reported to produce rhodanine–furan hybrid molecules in good to high yields. tandfonline.com

Development of Novel and Green Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly, or "green," synthetic methods for furan-based compounds. These approaches often focus on the use of renewable starting materials, safer solvents, and more efficient, atom-economical reactions.

One novel and green approach is the metal-free catalytic synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds. mdpi.com This method proceeds under relatively mild conditions, uses readily available starting materials, and avoids the need for expensive and potentially toxic metal catalysts. mdpi.com Another transition-metal-free approach for the synthesis of 2,5-diaryl furans involves the direct transformation of 1,3-dienes through an oxidation-dehydration sequence using singlet oxygen and the Appel reagent. ed.ac.uk This method can be adapted to a continuous-flow process, which enhances safety and reduces waste. ed.ac.uk

The use of biomass-derived starting materials is a cornerstone of green chemistry. Furan-based diepoxy monomers have been synthesized via eco-friendly, one-step routes from furan dicarboxylic acid (FDCA), a derivative of renewable resources. nih.govresearchgate.net One such route involves the condensation of FDCA with epichlorohydrin (B41342), which is notable as bio-based epichlorohydrin is commercially available. nih.gov Another green pathway involves the enzymatic synthesis of furan-based polyesters and polyamides, utilizing biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF), another key bio-based platform chemical. acs.org Furthermore, intrinsically safe pathways for the synthesis of diisocyanates containing a furan ring have been developed from HMF, avoiding the use of hazardous reagents like phosgene. rsc.org

Optimization of Reaction Parameters and Process Development

The efficiency and yield of synthetic reactions are highly dependent on various parameters. The optimization of these conditions is a critical aspect of process development for the synthesis of Ethyl 3-(5-formyl-2-furyl)benzoate and its analogues.

In the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, a systematic evaluation of catalysts, solvents, bases, and oxidants was performed. tudublin.ieresearchgate.net It was found that PdCl₂(CH₃CN)₂ was the most effective catalyst, providing a 94% yield in just 2 hours, compared to Pd(OAc)₂ (80% yield in 6 hours) and Pd(acac)₂ (63% yield in 6 h). tudublin.ieresearchgate.net The optimal conditions were identified as using PdCl₂(CH₃CN)₂ in dioxane at 80 °C with K₂CO₃ as the base and CuCl₂ as the oxidant. tudublin.ieresearchgate.net

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| PdCl₂(CH₃CN)₂ | 2 | 94 |

| Pd(OAc)₂ | 6 | 80 |

| Pd(acac)₂ | 6 | 63 |

For the cobalt(III)-catalyzed synthesis of furans, optimization of reaction conditions was also crucial. nih.gov The reaction temperature was explored, and it was found that comparable yields could be obtained at temperatures below the solvent's boiling point. nih.gov THF was identified as a superior solvent to dioxane for this transformation. nih.gov

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dioxane | 100 | 64 |

| THF | 100 | 83 |

| THF | 80 | 74 |

The development of continuous-flow reactors offers a promising avenue for process development. The synthesis of diformylfuran (DFF) from 5-hydroxymethylfurfural (B1680220) (5-HMF) was optimized in a packed-bed continuous-flow reactor. rsc.org Using a Box-Behnken design, the optimal conditions for DFF production were found to be a reaction temperature of 140 °C, an oxygen flow rate of 10 ml min⁻¹, and a 0.15 g loading of a Ru/Al₂O₃ catalyst in toluene, which resulted in a DFF yield of 84.2%. rsc.org

Chemical Transformations of the Formyl Group

The formyl group (–CHO) is a key reactive site in Ethyl 3-(5-formyl-2-furyl)benzoate, susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the formyl group readily undergoes attack by nucleophiles. Classic examples include the Grignard and Wittig reactions.

In a Grignard reaction , an organomagnesium halide (R-MgX) adds to the carbonyl group to form a secondary alcohol upon acidic workup. wikipedia.orgorganic-chemistry.orgpressbooks.pubmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the carbanion-like 'R' group from the Grignard reagent on the carbonyl carbon. wikipedia.orgpressbooks.pub

The Wittig reaction provides a pathway to convert the formyl group into an alkene. wikipedia.orgorganic-chemistry.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the substituents on the ylide. organic-chemistry.org

| Reaction | Reagent | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid functional group. This transformation is a common reaction for furan aldehydes. atamanchemicals.comencyclopedia.pub Various oxidizing agents and catalytic systems can be employed for this purpose. For instance, the oxidation of similar 5-substituted furfurals to the corresponding carboxylic acids has been achieved using catalytic systems under mild conditions. rsc.orgresearchgate.net The reaction typically proceeds by converting the aldehyde to a gem-diol or a related intermediate, which is then further oxidized. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or degradation of the furan ring. encyclopedia.pub

Research on the oxidation of 5-hydroxymethylfurfural (HMF), a related compound, shows that the formyl group can be selectively oxidized to a carboxylic acid group, leading to the formation of 5-formylfuran-2-carboxylic acid (FFCA) and subsequently furan-2,5-dicarboxylic acid (FDCA). encyclopedia.pubresearchgate.netlu.se

Chemoselective Reduction Pathways

The selective reduction of the formyl group in the presence of the ester and the furan ring is a key transformation. Various reducing agents can achieve this, leading to the corresponding alcohol. Chemoselective reduction of furan aldehydes to alcohols has been demonstrated using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govresearchgate.netmdpi.com The choice of reducing agent is critical to avoid the reduction of the ester group or the furan ring. For example, catalytic transfer hydrogenation has been shown to be effective for the selective reduction of the aldehyde group in furanic compounds. dtu.dk

| Reducing Agent/System | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | High for aldehyde over ester |

| Catalytic Hydrogenation (e.g., with Pd/C) | Primary Alcohol | Conditions can be tuned for selectivity |

| Transfer Hydrogenation | Primary Alcohol | Often shows high chemoselectivity |

Reactivity Profile of the Furan Ring System

The furan ring in Ethyl 3-(5-formyl-2-furyl)benzoate is an electron-rich aromatic system, which influences its reactivity towards electrophiles and its participation in cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns

Furan is known to undergo electrophilic aromatic substitution more readily than benzene. pearson.compearson.comchemicalbook.com The substitution pattern is directed by the existing substituents. In furan, the positions adjacent to the oxygen atom (C2 and C5) are the most reactive towards electrophiles. chemicalbook.comquora.com In Ethyl 3-(5-formyl-2-furyl)benzoate, the C5 position is already substituted with a formyl group. The remaining unsubstituted positions on the furan ring are C3 and C4. The electron-withdrawing nature of the formyl group and the benzoate group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, substitution is still possible under appropriate conditions, with the incoming electrophile likely to favor the C4 position due to the directing effects of the existing substituents.

Cycloaddition Reactions and Heterocycle Formation

Furan and its derivatives can act as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. rsc.orgbeilstein-journals.orgresearchgate.net This reaction provides a powerful tool for the synthesis of complex polycyclic structures. The presence of electron-withdrawing groups, such as the formyl and benzoate groups in the target molecule, can influence the reactivity of the furan ring as a diene. While electron-donating groups on the furan ring generally accelerate the Diels-Alder reaction, furans with electron-withdrawing groups can also participate, particularly with reactive dienophiles. tudelft.nltno.nl The reaction leads to the formation of an oxabicycloheptene derivative. These adducts can then undergo further transformations to generate a variety of heterocyclic and carbocyclic compounds. beilstein-journals.org

Chemical Behavior of the Benzoate Ester Moiety

The ethyl benzoate portion of the molecule dictates a significant part of its chemical reactivity, particularly in reactions involving nucleophilic acyl substitution. The ester can be readily modified through reactions such as transesterification and hydrolysis.

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This equilibrium reaction is typically catalyzed by either an acid or a base. libretexts.org For Ethyl 3-(5-formyl-2-furyl)benzoate, this allows for the synthesis of other alkyl 3-(5-formyl-2-furyl)benzoates.

Under acidic conditions, the reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the new ester. libretexts.org

Since the reactants and products are of similar stability, the equilibrium constant is close to one. To drive the reaction towards the desired product, Le Chatelier's principle is applied, typically by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. libretexts.org

Table 1: Transesterification of Ethyl 3-(5-formyl-2-furyl)benzoate This table presents a representative transesterification reaction.

| Reactant | Reagent | Catalyst | Product |

| Ethyl 3-(5-formyl-2-furyl)benzoate | Methanol (excess) | H₂SO₄ (catalytic) | Methyl 3-(5-formyl-2-furyl)benzoate |

Kinetic investigations into the transesterification of related R-substituted phenyl benzoates have shown that the reaction rates are influenced by the electronic properties of substituents in the benzoic acid fragment. researchgate.net

Hydrolysis of the ester moiety cleaves it back into its constituent carboxylic acid and alcohol, a reaction that can be catalyzed by either acid or base. libretexts.org

Basic Hydrolysis (Saponification)

When treated with a base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. masterorganicchemistry.com This process is effectively irreversible and proceeds to completion. libretexts.org The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The carbonyl group reforms with the expulsion of the ethoxide ion (⁻OCH₂CH₃). The liberated ethoxide, a strong base, then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 3-(5-formyl-2-furyl)benzoate) and ethanol. libretexts.orgmasterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com

Acidic Hydrolysis

Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. libretexts.orglibretexts.org The reaction is an equilibrium process and requires a large excess of water to be driven to completion. libretexts.org The mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which activates the ester towards nucleophilic attack by water. libretexts.org This forms a tetrahedral intermediate, which, after a series of proton transfers, eliminates a molecule of ethanol to give the final carboxylic acid product, 3-(5-formyl-2-furyl)benzoic acid. libretexts.org

Table 2: Comparison of Hydrolysis Conditions for Ethyl 3-(5-formyl-2-furyl)benzoate This table outlines the key differences between acidic and basic hydrolysis of the title compound.

| Condition | Reagent Role | Reversibility | Initial Product |

| Acidic | Catalyst (e.g., H₂SO₄) | Reversible (Equilibrium) | Carboxylic acid and alcohol |

| Basic | Reactant (e.g., NaOH) | Irreversible | Carboxylate salt and alcohol |

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of the reactions involving Ethyl 3-(5-formyl-2-furyl)benzoate is crucial for optimizing synthetic routes and controlling product formation. This involves studying reaction kinetics and identifying key intermediates.

While specific kinetic studies on the synthesis of Ethyl 3-(5-formyl-2-furyl)benzoate are not widely published, valuable insights can be drawn from kinetic analyses of analogous reactions, such as the transesterification of substituted phenyl benzoates. researchgate.net

In such studies, Hammett plots, which correlate reaction rates with substituent constants (e.g., σ⁰), are often used. Good linear correlations in these plots indicate that the reaction rate is sensitive to the electronic effects of the substituents. researchgate.net For the K₂CO₃-catalyzed transesterification of various phenyl benzoates in DMF, low magnitudes of ρ (rho) values were obtained. researchgate.net This suggests that the charge development at the reaction center in the transition state is minimal and that the departure of the leaving group likely occurs in a fast step after the rate-determining step. researchgate.net

Brønsted coefficient values (β), which relate the catalytic activity to the pKa of the catalyst, can also provide mechanistic details. For related reactions, these values can indicate the degree of proton transfer in the transition state.

Table 3: Illustrative Kinetic Parameters from a Model Transesterification Study This table shows representative data types obtained from kinetic studies of related benzoate esters, as described in the literature. researchgate.net

| Reaction Parameter | Value/Observation | Mechanistic Implication |

| Hammett Plot | Good linear correlation with σ⁰ constants | Reaction rate is sensitive to substituent electronic effects. |

| ρ (rho) value | Low magnitude | Minimal charge development in the transition state; leaving group departure is not rate-limiting. |

| Brønsted Coefficient (β) | -0.2 | Indicates the degree of proton transfer in the rate-determining step. |

Identification and Characterization of Reaction Intermediates and Transition States

The mechanisms of the reactions discussed above proceed through various transient species.

Reaction Intermediates: The most common intermediate in the reactions of the ester moiety is the tetrahedral intermediate . This species forms during both acid- and base-catalyzed hydrolysis and transesterification when a nucleophile (water, hydroxide, or an alcohol) adds to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

In the synthesis of the parent structure, which may involve methods like Suzuki coupling or Sandmeyer-type reactions, other intermediates are plausible. For instance, a diazotization-coupling route would proceed through a highly reactive diazonium salt intermediate .

Transition States: Direct observation of transition states is exceptionally challenging. However, their structures and properties can be inferred from kinetic data. For instance, the low ρ values observed in kinetic studies of related transesterification reactions suggest a transition state where the bond to the leaving group has not been significantly weakened. researchgate.net In some complex catalytic reactions, well-defined transition states involving multiple components have been proposed. An example is the formation of a ternary complex involving a crown ether, a metal cation, and an enolate anion, which has been suggested as the key stereodifferentiating transition state in certain palladium-catalyzed reactions. acs.org

Table 4: Key Intermediates in Reactions of Ethyl 3-(5-formyl-2-furyl)benzoate and its Synthesis This table lists plausible intermediates and the reactions in which they are formed.

| Intermediate | Reaction Type | Evidence/Basis |

| Tetrahedral Intermediate | Ester Hydrolysis, Transesterification | Well-established mechanism for nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com |

| Diazonium Salt | Synthesis (potential route) | Postulated in Sandmeyer-type reactions for forming aryl-aryl bonds. |

| Organopalladium Species | Synthesis (potential route) | Key intermediates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki). |

Lack of Specific Research Data on Ethyl 3-(5-formyl-2-furyl)benzoate Hampers Detailed Analysis

The available information is largely centered on its positional isomer, Ethyl 4-(5-formyl-2-furyl)benzoate, and on broader categories of furan and benzoate derivatives. This indicates that Ethyl 3-(5-formyl-2-furyl)benzoate has not been a primary focus of dedicated research studies, or such studies have not been made publicly available.

Given the constraints, a detailed exploration of the following sections as requested is not feasible:

Structural Elaboration and Diversification of Ethyl 3 5 Formyl 2 Furyl Benzoate

Preparation of Polyfunctionalized Derivatives:Without established synthetic routes and reactivity data for the parent compound, the preparation of more complex, polyfunctionalized derivatives remains a theoretical exercise.

To provide a scientifically accurate and well-supported article, it is imperative to rely on peer-reviewed research and validated experimental data. In the absence of such information for Ethyl 3-(5-formyl-2-furyl)benzoate, any attempt to generate the requested detailed content would be based on conjecture and would not meet the standards of scientific accuracy.

Future research dedicated to the synthesis, characterization, and reactivity of Ethyl 3-(5-formyl-2-furyl)benzoate would be necessary to provide the detailed findings required for the requested article.

Computational and Theoretical Studies on Ethyl 3 5 Formyl 2 Furyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like Ethyl 3-(5-formyl-2-furyl)benzoate. These calculations provide valuable data on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

For analogous 5-formyl-2-furyl derivatives, DFT calculations have been used to determine optimized geometries and electronic properties. nanobe.org Studies on similar furan-2-carbaldehyde derivatives reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). core.ac.ukdergipark.org.tr These parameters are fundamental in predicting the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of a Model Furan-2-carbaldehyde Derivative (Note: This table presents typical data obtained from DFT calculations for a model compound structurally related to Ethyl 3-(5-formyl-2-furyl)benzoate, as direct data is unavailable.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Prediction of Reaction Pathways and Mechanism Validation

Theoretical calculations are a powerful tool for predicting reaction pathways and validating proposed mechanisms. For furan (B31954) derivatives, computational studies have explored various reactions, including electrophilic substitutions and cycloadditions. acs.orgosi.lv The formyl group in Ethyl 3-(5-formyl-2-furyl)benzoate is a key reactive site. Theoretical studies on similar aldehydes have detailed the mechanisms of nucleophilic addition, oxidation, and other transformations. ncsu.edu

The reaction of the furan ring itself has also been a focus of computational chemistry. For instance, the mechanism of furan fragmentation and rearrangement has been investigated using statistical and molecular dynamics calculations. mostwiedzy.pl Furthermore, theoretical studies on the conversion of furan derivatives, such as the formation of levulinic acid from 5-hydroxymethylfurfural (B1680220), provide insights into potential acid-catalyzed reactions that the furan moiety in Ethyl 3-(5-formyl-2-furyl)benzoate could undergo. ncsu.edu

Table 2: Predicted Activation Energies for Key Reactions of a Model Furan-5-carbaldehyde (Note: This table illustrates the type of data generated from theoretical reaction mechanism studies on analogous compounds.)

| Reaction Type | Predicted Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic addition to formyl group | 10-15 |

| Electrophilic substitution on the furan ring | 20-25 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like Ethyl 3-(5-formyl-2-furyl)benzoate, with rotational freedom around the bonds connecting the aromatic rings and the ester group, MD simulations can identify the most stable conformers and the energy barriers between them.

Table 3: Torsional Angle Preferences from MD Simulations of a Model Bi-aryl Furan Compound (Note: This table shows representative data from MD simulations that could be obtained for Ethyl 3-(5-formyl-2-furyl)benzoate.)

| Torsional Angle | Most Populated Range (degrees) |

|---|---|

| Furan-Benzene | 30-50 |

Derivation of Structure-Reactivity Relationships from Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using descriptors derived from theoretical calculations. These models correlate the structural or electronic features of a series of related compounds with their biological activity or physical properties.

For substituted benzoates and furan derivatives, QSAR studies have been successfully employed to predict antimicrobial activity and other biological effects. researchgate.netresearchgate.netd-nb.info Theoretical descriptors such as HOMO/LUMO energies, dipole moment, and various topological indices can be used to build these models. For Ethyl 3-(5-formyl-2-furyl)benzoate, a QSAR study involving a series of analogous compounds could elucidate the key structural features that govern its reactivity and potential biological applications. Such studies often reveal the importance of electronic parameters and steric factors in determining the compound's behavior. nih.govnih.gov

Table 4: Example of a Simplified QSAR Equation for a Series of Substituted Benzoates (Note: This is a hypothetical QSAR model to illustrate the concept.)

pIC50 = 0.5 * LogP - 0.2 * (LUMO Energy) + 1.5 * (Dipole Moment) + C

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the partition coefficient.

LUMO Energy is the energy of the lowest unoccupied molecular orbital.

Dipole Moment is the molecular dipole moment.

C is a constant.

Advanced Analytical Methodologies in the Characterization of Ethyl 3 5 Formyl 2 Furyl Benzoate and Its Transformations

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is fundamental to the initial identification and detailed structural elucidation of Ethyl 3-(5-formyl-2-furyl)benzoate. These techniques provide precise information on the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information, multi-dimensional (2D) NMR experiments are required for the definitive assignment of all signals for a molecule as complex as Ethyl 3-(5-formyl-2-furyl)benzoate.

Key 2D NMR techniques for this compound include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For Ethyl 3-(5-formyl-2-furyl)benzoate, COSY would confirm the ethyl group (-CH₂-CH₃) connectivity and the coupling patterns of protons on both the furan (B31954) and benzene (B151609) rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduyoutube.com It is invaluable for assigning each carbon atom to its attached proton(s), simplifying the analysis of the crowded ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com It is crucial for piecing together the entire molecular structure by connecting fragments. For instance, HMBC can show correlations from the furan protons to the benzene ring carbons (and vice versa), confirming their linkage, and from the aldehyde proton to the furan ring carbons.

Based on analogous structures, such as ethyl benzoate (B1203000) and furan-2-carbaldehyde, the predicted NMR shifts can be tabulated. rsc.orghmdb.capitt.edusigmaaldrich.combhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-(5-formyl-2-furyl)benzoate in CDCl₃ This is an interactive table. Click on the headers to sort.

| Atom Position / Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.7 (s) | ~178 | Singlet, downfield due to deshielding. |

| Furan H-3' | ~7.3 (d) | ~124 | Coupled to H-4'. |

| Furan H-4' | ~6.6 (d) | ~110 | Coupled to H-3'. |

| Benzene H-2 | ~8.2 (s) | ~132 | Singlet or narrow triplet. |

| Benzene H-4 | ~7.9 (d) | ~129 | Coupled to H-5. |

| Benzene H-5 | ~7.5 (t) | ~129 | Coupled to H-4 and H-6. |

| Benzene H-6 | ~7.8 (d) | ~128 | Coupled to H-5. |

| Ethyl (-OCH₂CH₃) | ~4.4 (q) | ~61 | Quartet due to coupling with -CH₃. |

| Ethyl (-OCH₂CH₃) | ~1.4 (t) | ~14 | Triplet due to coupling with -CH₂. |

| Ester Carbonyl (C=O) | - | ~165 | Quaternary carbon. |

| Furan C-2' | - | ~158 | Quaternary carbon attached to benzene ring. |

| Furan C-5' | - | ~153 | Quaternary carbon attached to formyl group. |

| Benzene C-1 | - | ~131 | Quaternary carbon attached to ester group. |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of Ethyl 3-(5-formyl-2-furyl)benzoate. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. dss.go.th For the target compound with the molecular formula C₁₄H₁₂O₄, the expected exact mass would be used to confirm its identity. bldpharm.com

During a synthesis or transformation reaction, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) or direct infusion to monitor the reaction progress. sciex.commdpi-res.com By tracking the appearance of the exact mass of the desired product (m/z 244.0736 for [M]⁺ or 245.0808 for [M+H]⁺) and the disappearance of starting materials, the reaction can be followed in near real-time. This allows for the identification of intermediates and potential byproducts by determining their elemental compositions from their accurate mass measurements.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. collectionscanada.gc.caresearchgate.net These two techniques are complementary and, when used together, offer a comprehensive vibrational profile of Ethyl 3-(5-formyl-2-furyl)benzoate.

FTIR Spectroscopy: Particularly sensitive to polar bonds, FTIR is excellent for identifying the strong absorptions from the two distinct carbonyl groups (ester and aldehyde) and the C-O bonds of the ester and furan ring. scholarsresearchlibrary.comspectroscopyonline.com

Raman Spectroscopy: Raman is often more effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the C=C bonds within the aromatic furan and benzene rings. chemicalbook.com

The combined analysis allows for the confident identification of all key functional groups within the molecule.

Table 2: Predicted Characteristic IR and Raman Bands for Ethyl 3-(5-formyl-2-furyl)benzoate This is an interactive table. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| ~3100 | Aromatic C-H | Stretch | Medium-Weak | Medium |

| ~2980 | Alkyl C-H | Stretch | Medium-Weak | Medium |

| ~2820, ~2720 | Aldehyde C-H | Stretch (Fermi doublet) | Weak | Medium |

| ~1725 | Ester C=O | Stretch | Strong | Medium |

| ~1685 | Aldehyde C=O | Stretch | Strong | Strong |

| ~1600, ~1480 | Aromatic C=C | Ring Stretch | Medium-Strong | Strong |

| ~1250 | Ester C-O | Asymmetric Stretch | Strong | Weak |

| ~1100 | Ester C-O | Symmetric Stretch | Strong | Weak |

| ~1020 | Furan Ring | C-O-C Stretch | Medium | Medium |

Chromatographic Techniques for Purity Assessment and Reaction Analysis

Chromatographic methods are the gold standard for separating components in a mixture, making them essential for assessing the purity of Ethyl 3-(5-formyl-2-furyl)benzoate and for analyzing the complex product mixtures that can result from its synthesis and subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of a non-volatile compound like Ethyl 3-(5-formyl-2-furyl)benzoate. tubitak.gov.tr A well-developed HPLC method can separate the target compound from starting materials, reagents, isomers (e.g., Ethyl 4-(5-formyl-2-furyl)benzoate), and other non-volatile byproducts.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. Given the aromatic and moderately polar nature of the molecule, a reversed-phase HPLC method is most appropriate.

Table 3: General Strategy for HPLC Method Development for Purity Assessment This is an interactive table. Click on the headers to sort.

| Parameter | Selection/Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention for moderately polar to non-polar aromatic compounds via hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water or Methanol / Water | A gradient elution, starting with a higher water percentage and increasing the organic solvent, is typically required to separate compounds with different polarities. |

| Additives | 0.1% Formic Acid or Acetic Acid | Used to sharpen peaks and provide a consistent pH, which is important for reproducibility. sielc.com |

| Detector | UV-Vis Diode Array Detector (DAD) | The extensive conjugated π-system of the molecule will result in strong UV absorbance, allowing for sensitive detection. A DAD provides spectra for each peak, aiding in peak identification and purity assessment. A detection wavelength around 280 nm would likely be effective. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times. |

While Ethyl 3-(5-formyl-2-furyl)benzoate itself has a high boiling point and is not ideal for direct GC analysis, GC-MS is an extremely powerful technique for identifying volatile byproducts from its synthesis or degradation products from its transformations. researchgate.netnih.gov For example, side reactions could lead to the formation of more volatile compounds through decarboxylation, cleavage of the ester, or other fragmentation pathways.

HS-SPME (Headspace Solid-Phase Microextraction) can be coupled with GC-MS to extract and concentrate volatile and semi-volatile compounds from the reaction mixture for analysis. researchgate.netspkx.net.cn The mass spectrometer provides definitive identification of these separated components by comparing their mass spectra to established libraries.

Table 4: Potential Volatile Byproducts in the Synthesis/Transformation of Ethyl 3-(5-formyl-2-furyl)benzoate Detectable by GC-MS This is an interactive table. Click on the headers to sort.

| Potential Byproduct | Parent Structure | Formation Pathway | Analytical Note |

|---|---|---|---|

| Furfural (B47365) | Furan-2-carbaldehyde | Cleavage of the C-C bond between the rings | A common furan derivative readily identifiable by GC-MS. researchgate.net |

| Ethyl Benzoate | Ethyl Benzoate | Cleavage of the C-C bond between the rings | A common ester easily detected and quantified by GC-MS. |

| 3-(2-furyl)benzoic acid | 3-(2-furyl)benzoic acid | Hydrolysis of the ester | May require derivatization (e.g., silylation) for optimal GC analysis. |

| Furan | Furan | Decarbonylation of the formyl group | Highly volatile, requires appropriate GC parameters (e.g., lower initial temperature). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and behavior of a compound in the solid state. While a specific crystal structure for Ethyl 3-(5-formyl-2-furyl)benzoate is not publicly documented in the reviewed literature, analysis of closely related furan-containing derivatives provides significant insight into the expected structural characteristics.

Studies on furan-substituted benzoic acid derivatives and other similar compounds reveal key structural trends. For instance, the planarity between the furan ring and the adjacent aromatic ring is a critical parameter, often described by the dihedral angle between the two ring systems. In a study of (E)-furan-2-carbaldehyde O-benzoyloxime, the dihedral angle between the furan and benzoate rings was found to be 11.68 (9)°, indicating a nearly coplanar arrangement. nih.gov This planarity is influenced by the electronic nature and steric bulk of the substituents on both rings.

The solid-state packing of these molecules is governed by a network of non-covalent interactions. In many furan derivatives, intermolecular forces such as C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking are prevalent. nih.govacs.org These interactions dictate the crystal lattice's stability and influence material properties. For example, the crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime features molecules linked by C—H⋯O hydrogen bonds into chains, which are further organized by offset π–π stacking interactions. nih.gov Research on oligomers containing thieno[3,2-b]furan (B2985385) has shown that the substitution pattern of the furan ring significantly affects the solid-state packing, leading to π-stacked motifs instead of the herringbone packing observed in similar all-thiophene analogues. figshare.com The presence of the formyl and ethyl benzoate groups in Ethyl 3-(5-formyl-2-furyl)benzoate would be expected to facilitate a complex network of hydrogen bonds and dipole-dipole interactions, contributing to a stable crystalline structure.

The analysis of various furan-containing compounds by X-ray diffraction provides a predictive framework for the structural properties of Ethyl 3-(5-formyl-2-furyl)benzoate. tandfonline.commdpi.comresearchgate.net

Table 1: Crystallographic Data for Representative Furan-Substituted Compounds

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Structural Features / Findings | Reference(s) |

| (E)-furan-2-carbaldehyde O-benzoyloxime | C₁₂H₉NO₃ | Monoclinic | P2₁/c | Dihedral angle between furan and benzoate rings is 11.68 (9)°. Molecules are linked by C—H⋯O hydrogen bonds and π–π interactions. | nih.gov |

| 4-((furan-2-ylmethyl)amino)benzoic acid | C₁₂H₁₁NO₃ | Monoclinic | P2₁/c | Structure confirmed by X-ray diffraction; DFT calculations were consistent with the determined crystal structure. | tandfonline.comresearchgate.net |

| 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate | C₁₆H₁₄O₅ | Triclinic | P1 | Structure elucidated using X-ray powder analytical methods. | researchgate.net |

| N-{3-Chloro-4-[(3-fluorobenzyl) oxy]phenyl}-6-[5-({[2-(methanesulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine ditosylate | C₃₃H₃₃ClFN₅O₈S₃ | Not specified | Not specified | Powder X-ray diffraction patterns were used to characterize anhydrate and monohydrate crystal forms. | google.com |

Application of Hyphenated Analytical Systems for Complex Mixtures

The analysis of Ethyl 3-(5-formyl-2-furyl)benzoate and its transformation products within complex matrices necessitates the use of advanced hyphenated analytical systems. These techniques, which couple a high-resolution separation method with a sensitive detection system, are indispensable for the identification and quantification of target analytes in reaction mixtures, biological samples, or food products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for furan derivatives, including aldehydes and esters. nih.gov The coupling of headspace solid-phase microextraction (HS-SPME) with GC-MS provides a powerful, solvent-free method for extracting and concentrating analytes from a sample matrix. spkx.net.cnbohrium.compfigueiredo.org This approach has been successfully validated for the simultaneous determination of furan, furan aldehydes, and other derivatives in various food matrices. bohrium.compfigueiredo.org For instance, a DVB/CAR/PDMS fiber can be used for extraction, followed by separation on a capillary column (e.g., HP-5MS) and detection by tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net The use of MS/MS in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the accurate quantification of furan derivatives even at trace levels (ng/g). mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, or thermally labile transformation products of Ethyl 3-(5-formyl-2-furyl)benzoate. The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (LC-MS/MS) offers rapid separation and highly sensitive and selective detection. shimadzu.com This technique is essential for studying reaction kinetics, identifying impurities, or characterizing metabolites formed from the parent compound. For example, LC-MS/MS has been employed to identify and characterize various urinary metabolites of furan, which are typically products of reactions with cellular nucleophiles. nih.govresearchgate.net The use of high-resolution mass spectrometry (HRMS), such as Orbitrap-MS, coupled with GC or LC, provides highly accurate mass measurements, which is critical for the unambiguous identification of unknown compounds in complex mixtures. spkx.net.cn

These hyphenated techniques, often combined with advanced data processing and metabolomics approaches, are crucial for a comprehensive understanding of the chemical behavior and transformations of Ethyl 3-(5-formyl-2-furyl)benzoate. acs.org

Table 2: Application of Hyphenated Analytical Systems for Furan Derivative Analysis

| Technique | Matrix | Analytes | Summary of Application / Findings | Reference(s) |

| HS-SPME-GC-Orbitrap-MS | Fruit Wines | Aldehydes, ketones, and furans | Developed a method for simultaneous determination of 9 target compounds. LODs ranged from 0.004 to 6.300 µg/L. | spkx.net.cn |

| HS-SPME-GC-MS | Jarred Baby Food | Furan and 7 derivatives (e.g., furfural, 2-acetylfuran) | Validated a quantitative method with LOQs ranging from 0.060 to 0.117 ng/g. | bohrium.compfigueiredo.org |

| SPME-GC-MS/MS | Various Foods (juice, fish) | Furan and 10 derivatives | Established a reliable method capable of resolving isomers like 2-methylfuran (B129897) and 3-methylfuran. Recovery was 76–117%. | mdpi.com |

| LC-MS/MS | Rat Urine | Furan metabolites | Identified and characterized seven new urinary furan metabolites derived from cysteine-lysine crosslinks. | nih.gov |

| UHPLC/MS/MS | Marine Products | Nitrofuran metabolites | Developed a rapid (4-minute separation) and sensitive method for the quantitative analysis of 4 nitrofuran derivatives. | shimadzu.com |

Applications of Ethyl 3 5 Formyl 2 Furyl Benzoate As a Strategic Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The aldehyde and furan (B31954) moieties of Ethyl 3-(5-formyl-2-furyl)benzoate are key handles for the construction of a wide array of complex heterocyclic compounds. The aldehyde group provides a direct entry into condensation and addition reactions, while the furan ring can act as a diene in cycloaddition reactions.

Carbon-Carbon Bond Forming Condensation Reactions: The formyl group readily participates in base-catalyzed condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation. For instance, reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield α,β-unsaturated systems. These products are themselves versatile intermediates for synthesizing more complex heterocycles. For example, the cyclocondensation of related 5-cyano-2-furylidene derivatives has been used to produce dihydropyridine (B1217469) structures. Similarly, the Wittig reaction offers a precise method to convert the aldehyde into an alkene, allowing for the introduction of various substituents with fixed double bond geometry.

Reductive Amination for Nitrogen-Containing Heterocycles: Reductive amination of the formyl group provides a direct route to amines, which are fundamental precursors to a vast range of nitrogen-containing heterocycles. This transformation can be achieved using various amines in the presence of a reducing agent, including catalytic hydrogenation. The resulting aminomethyl-furan derivatives can be further elaborated through cyclization reactions to generate heterocycles like pyrroles or larger ring systems. Electrochemical methods have also been developed for the reductive amination of furan-based aldehydes, offering an environmentally benign pathway.

The Furan Ring in Cycloaddition Reactions: The furan ring itself can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful method for constructing oxabicyclic systems, which can be subsequently converted into a variety of carbocyclic and heterocyclic frameworks. While electron-donating groups on the furan ring typically facilitate this reaction, recent studies have shown that even electron-poor 2-formylfurans can engage in Diels-Alder couplings, particularly in aqueous media where the unfavorable equilibrium is driven forward by the hydration of the aldehyde in the product. This opens up pathways to novel adducts that can serve as precursors for complex natural products and other functional molecules.

| Reaction Type | Reagent(s) | Intermediate Product Class | Potential Final Heterocycle |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Furyl-substituted ethylenes | Pyridines, Pyrimidines |

| Wittig Reaction | Phosphorus Ylides | Substituted Alkenes | Various, depending on alkene functionalization |

| Reductive Amination | Amines, Reducing Agent (e.g., H₂) | Aminomethyl-furans | Pyrroles, Piperidines |

| Diels-Alder Reaction | Dienophiles (e.g., Maleimides) | 7-Oxanorbornenes | Substituted benzenes, Phthalimides |

Precursor for Advanced Organic Materials (Focus on Synthetic Routes, Not Material Properties)

The structure of Ethyl 3-(5-formyl-2-furyl)benzoate makes it a promising candidate as a monomer or a precursor to monomers for the synthesis of advanced organic materials, particularly renewable polymers. Furan-based polymers are of significant interest as sustainable alternatives to petroleum-derived plastics.

Synthesis of Furan-Based Polyesters and Polyamides: While the ethyl ester group could potentially be used in transesterification reactions, the formyl group and the furan ring are more commonly targeted for polymerization strategies. The aldehyde can be oxidized to a carboxylic acid. The resulting furan-containing dicarboxylic acid ester could then be used as a monomer for step-growth polymerization with diols or diamines to produce polyesters or polyamides, respectively. This approach is analogous to the use of 2,5-furandicarboxylic acid (FDCA), a well-known bio-based monomer.

Polymerization via Aldehyde Condensation: The formyl group can directly participate in polymerization reactions. For example, furan aldehydes can undergo condensation polymerization with electron-rich aromatic compounds like phenols or with other monomers like hydrovanilloin to form furan-based resins. These reactions typically proceed under acid or base catalysis and lead to highly cross-linked thermosetting polymers.

Synthesis of Functional Polymers via Acyclic Diene Metathesis (ADMET): A more advanced route involves converting the aldehyde into a terminal alkene, for example via a Wittig reaction. If a diene-containing moiety is introduced, the resulting furan-based α,ω-diene monomer can undergo ADMET polymerization. This method allows for the synthesis of well-defined, functional unsaturated polymers. The cross-aldol condensation of furan aldehydes with other long-chain aldehydes has been used to create such monomers, which are then polymerized using Grubbs-type catalysts.

| Synthetic Route | Key Transformation | Monomer Type | Resulting Polymer Class |

| Oxidation and Polycondensation | Aldehyde oxidation to carboxylic acid | Furan-dicarboxylic acid derivative | Polyesters, Polyamides |

| Condensation Polymerization | Direct reaction of the aldehyde group | Furan aldehyde | Furanic resins |

| ADMET Polymerization | Aldehyde conversion to a terminal diene | α,ω-diene monomer | Unsaturated Polyesters/Polyethers |

Contribution to the Development of Novel Organic Reactions

The unique electronic and structural features of Ethyl 3-(5-formyl-2-furyl)benzoate make it a valuable substrate for probing and developing novel organic reactions and catalytic systems. The interaction between the different functional groups presents synthetic challenges and opportunities.

Exploring Chemoselectivity: The presence of both an

Future Directions and Emerging Research Avenues for Ethyl 3 5 Formyl 2 Furyl Benzoate Research

Integration with Automated and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated continuous flow chemistry is a paradigm shift in chemical production, offering enhanced safety, reproducibility, and scalability. For Ethyl 3-(5-formyl-2-furyl)benzoate, integrating its synthesis and subsequent transformations into flow chemistry platforms represents a significant area for future research.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities compared to batch processes. This is particularly relevant for the synthesis of furan (B31954) derivatives, which can be sensitive to harsh reaction conditions. Research on the C3-functionalization of furfural (B47365) derivatives has demonstrated the successful adaptation of transition-metal-catalyzed reactions to continuous flow systems. Similarly, the synthesis of nitrofuran pharmaceuticals, which involves the delicate nitration of a furfural backbone, has been achieved with high efficiency and safety by using an automated flow platform that generates the reactive nitrating agent in situ.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Furan Derivatives

Exploration of Biocatalytic Transformations

Biocatalysis, the use of enzymes and whole-cell microorganisms to perform chemical transformations, offers unparalleled selectivity and mild reaction conditions, aligning with the principles of green chemistry. The functional groups of Ethyl 3-(5-formyl-2-furyl)benzoate, particularly the aldehyde, are prime targets for biocatalytic modification.

Extensive research has been conducted on the biocatalytic oxidation and reduction of related furan aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). Whole-cell biocatalysts, such as strains of Pseudomonas putida, have been shown to selectively oxidize the formyl group of furfural to a carboxylic acid with high quantitative yield. Conversely, various reductases can convert the aldehyde to a primary alcohol. For instance, Fusarium striatum has been used for the high-yield conversion of HMF to 2,5-di(hydroxymethyl)furan.

Future work on Ethyl 3-(5-formyl-2-furyl)benzoate could explore:

Selective Oxidation: Using aldehyde oxidases or whole-cell systems like Gluconobacter oxydans to convert the formyl group into a carboxylic acid, yielding Ethyl 3-(5-carboxy-2-furyl)benzoate. This creates a new building block for polymerization or further functionalization.

Selective Reduction: Employing alcohol dehydrogenases to reduce the formyl group to a hydroxymethyl group, producing Ethyl 3-(5-hydroxymethyl-2-furyl)benzoate. This would introduce a site for esterification or etherification.

Reductive Amination: Utilizing transaminases (TAs) for the conversion of the formyl group into an amine, yielding Ethyl 3-(5-aminomethyl-2-furyl)benzoate. This opens pathways to amides and other nitrogen-containing derivatives.

The high selectivity of enzymes could allow for the modification of the formyl group without affecting the ethyl ester, a transformation that can be challenging using conventional chemical methods.

Table 2: Potential Biocatalytic Reactions on the Formyl Group of Furan Derivatives

Studies in Unconventional Reaction Media

The choice of solvent is a critical factor in chemical synthesis, influencing reaction rates, yields, and environmental impact. Unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), offer unique properties that can be exploited for reactions involving furan derivatives

Q & A

Q. Key Optimization Parameters :

- Temperature : Controlled heating (60–100°C) to minimize side reactions like ester hydrolysis .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand selection critical for regioselectivity .

Validation : Progress is monitored via TLC, and final purity is confirmed using HPLC (>95% purity threshold) .

(Basic) What analytical techniques are essential for characterizing Ethyl 3-(5-formyl-2-furyl)benzoate?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., formyl at C5 of furan, ethyl ester at C3 of benzoate) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .

Mass Spectrometry (MS) :

- High-Resolution MS : Validates molecular formula (e.g., C₁₄H₁₂O₄, exact mass 244.0735) .

Infrared Spectroscopy (IR) :

- Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and formyl groups) .

Data Interpretation : Cross-referencing with computational simulations (e.g., DFT-predicted NMR shifts) improves structural accuracy .

(Advanced) How can X-ray crystallography resolve ambiguities in the molecular structure of Ethyl 3-(5-formyl-2-furyl)benzoate?

Answer:

Experimental Workflow :

Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) .

Data Collection : Use synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data .

Structure Solution : Employ SHELX programs for phase determination (SHELXD) and refinement (SHELXL) .

Q. Key Metrics :

- R-factor : Aim for <0.05 to ensure precision .

- Hydrogen Bonding Analysis : Identifies intermolecular interactions (e.g., O–H⋯O dimers in crystal packing) .

Applications : Resolves regiochemical ambiguities (e.g., formyl vs. ester group orientation) critical for structure-activity relationship (SAR) studies .

(Advanced) How can computational methods predict the biological interactions of Ethyl 3-(5-formyl-2-furyl)benzoate?

Answer:

Methodology :

Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- Scoring Functions : Evaluate binding affinity (ΔG < -7 kcal/mol suggests strong interaction) .

MD Simulations :

- AMBER/CHARMM : Assess binding stability over 100-ns trajectories .

Validation : Correlate with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Example : Docking studies of similar benzoates show π-π stacking with COX-2’s active site, guiding SAR modifications .

(Advanced) How to resolve contradictions in reaction yields reported for Ethyl 3-(5-formyl-2-furyl)benzoate derivatives?

Answer:

Root Cause Analysis :

Regioselectivity Issues : Competing pathways in formylation or esterification steps lead to byproducts .

Catalyst Deactivation : Pd leaching in coupling reactions reduces yield reproducibility .

Q. Mitigation Strategies :

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, catalyst loading) .

- In Situ Monitoring : Use ReactIR to track intermediate formation .

Case Study : Microwave-assisted synthesis improves yield (85% vs. 60% conventional) by reducing reaction time .

(Advanced) What strategies enhance the stability of Ethyl 3-(5-formyl-2-furyl)benzoate under physiological conditions?

Answer:

Degradation Pathways :

- Ester Hydrolysis : pH-dependent cleavage in aqueous media .

- Oxidation : Formyl group susceptibility to reactive oxygen species .

Q. Stabilization Methods :

Prodrug Design : Mask the formyl group as a Schiff base (e.g., imine derivatives) .

Nanocarrier Encapsulation : Liposomal formulations reduce hydrolysis rates .

Q. Analytical Confirmation :

- HPLC-MS : Quantifies degradation products after accelerated stability testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.